![molecular formula C25H27ClF3N5O2S B2676755 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline CAS No. 2097935-94-7](/img/structure/B2676755.png)
8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline is a complex organic compound known for its multifaceted applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a quinoline backbone with several functional groups attached, which endows it with unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline typically involves multiple steps, including the formation of the quinoline core, functionalization of the piperidine and piperazine rings, and introduction of the sulfonyl group. Key intermediates are often synthesized through a series of nucleophilic substitutions, cyclizations, and coupling reactions, utilizing reagents such as sodium hydride, palladium catalysts, and sulfuryl chloride.
Industrial Production Methods: In an industrial setting, large-scale production of this compound might involve more efficient and scalable methods, including continuous flow synthesis or microwave-assisted reactions to reduce reaction times and increase yields. Key factors include optimizing reaction conditions like temperature, pressure, and solvent choices.
化学反応の分析
Types of Reactions: 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline can undergo various chemical reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Typical reagents include strong oxidizers like potassium permanganate for oxidation, mild reducing agents like sodium borohydride for reduction, and halogenating agents for substitutions. These reactions often occur under controlled conditions such as low temperatures for reductions or refluxing for substitutions.
Major Products:
科学的研究の応用
Chemistry: In chemistry, this compound can serve as a building block for more complex molecules or as a catalyst in specific organic reactions due to its diverse functional groups.
Biology: In biological research, it may be used as a probe to study cellular processes or as a part of biochemical assays to understand enzyme functions and interactions.
Medicine: Medically, 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In industry, this compound may be used in the development of new materials or as a part of manufacturing processes that require specific chemical properties.
作用機序
The mechanism by which this compound exerts its effects often involves interactions with molecular targets like enzymes or receptors. The pathways may include inhibition or activation of specific proteins, altering signaling cascades, or binding to nucleic acids to affect gene expression.
類似化合物との比較
Similar Compounds: Compounds with similar structures include other quinoline derivatives like 8-hydroxyquinoline or 4-aminoquinoline. These compounds share a quinoline core but differ in their functional groups, leading to variations in reactivity and applications.
Uniqueness: 8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline stands out due to its specific combination of functional groups, which provides a unique set of chemical properties not found in other quinoline derivatives. This uniqueness makes it a valuable compound for targeted scientific research and industrial applications.
特性
IUPAC Name |
8-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClF3N5O2S/c1-17-16-32(12-13-34(17)24-21(26)14-19(15-31-24)25(27,28)29)20-7-10-33(11-8-20)37(35,36)22-6-2-4-18-5-3-9-30-23(18)22/h2-6,9,14-15,17,20H,7-8,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEGCJAOEGCJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClF3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
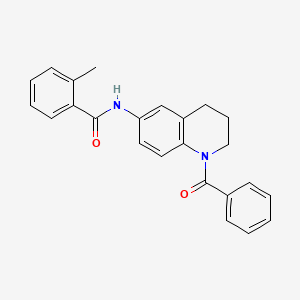
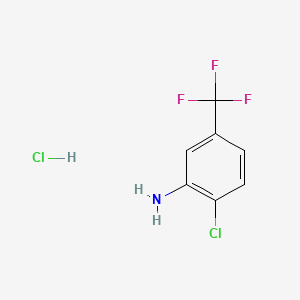
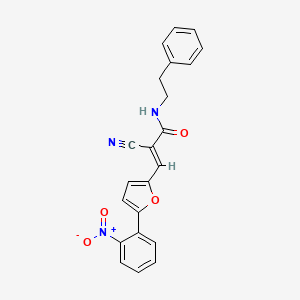
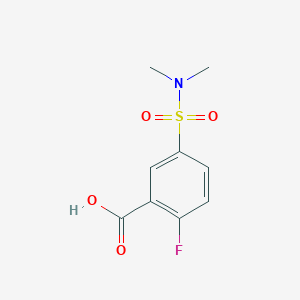
![Ethyl 2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2676677.png)
![Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2676678.png)
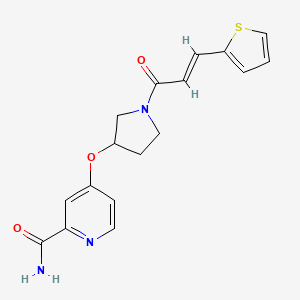
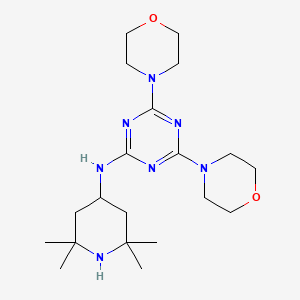
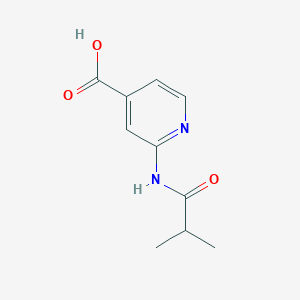
![2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2676688.png)
![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide](/img/structure/B2676689.png)
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2676690.png)
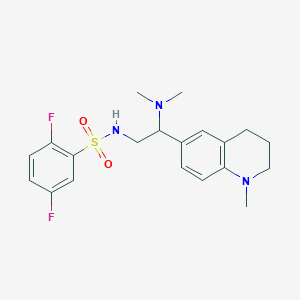
![Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate](/img/structure/B2676695.png)
